Methyl benzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-8(4-6)13-5-10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXQEAJOCDXKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344293 | |
| Record name | Methyl benzo[d]thiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73931-63-2 | |
| Record name | Methyl benzo[d]thiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reaction Using Methyl p-Aminobenzoate
-
- Methyl 4-aminobenzoate (1 equivalent)
- Potassium thiocyanate (4 equivalents)
- Bromine (2 equivalents)
- Glacial acetic acid as solvent
- Reaction temperature: Stir at room temperature for 45 minutes, then cool to 10 °C for bromine addition, followed by overnight stirring at room temperature.
-
- Dissolve methyl 4-aminobenzoate and potassium thiocyanate in glacial acetic acid.
- Stir the mixture at room temperature for 45 minutes.
- Cool the reaction mixture to 10 °C.
- Add bromine dissolved in a small amount of acetic acid dropwise.
- Stir overnight at room temperature.
- Quench the reaction by placing the mixture on ice.
- Basify to pH 8 using 25% ammonia solution.
- Isolate the product by filtration.
Mechanism Insight:
Bromine reacts with potassium thiocyanate to form thiocyanogen, which facilitates thiocyanation of the aniline derivative. Subsequent intramolecular cyclization forms the benzo[d]thiazole ring system.
Protection and Derivatization Strategies
- Hydroxyl groups on the benzo[d]thiazole ring (positions 4 or 5) can be protected using tert-butyldimethylsilyl groups to prevent side reactions during cyclization.
- After cyclization, protecting groups can be removed easily during isolation.
- Alkylation of hydroxy-substituted benzo[d]thiazoles can be performed via Williamson ether synthesis or Mitsunobu reaction to introduce various substituents.
Comparative Data on Yields and Reaction Efficiency
| Compound Type | Starting Material | Key Reagents | Yield Range (%) | Notes |
|---|---|---|---|---|
| Methyl 2-aminobenzo[d]thiazole-6-carboxylate (unsubstituted) | Methyl 4-aminobenzoate | KSCN, Br2, AcOH | Moderate to high (35–95%) | Efficient cyclization under mild conditions |
| 4- or 5-Hydroxy-substituted derivatives | Protected hydroxy methyl aminobenzoates | KSCN, Br2, AcOH | Moderate to good (35–95%) | Protection improves selectivity and yield |
| Alkoxy-substituted derivatives | Hydroxy-substituted benzo[d]thiazoles | Alkyl halides (Williamson synthesis) | Moderate to good (varies) | Enables diverse functionalization |
Additional Preparation Notes and Considerations
- The reaction requires careful control of temperature during bromine addition to avoid side reactions.
- The order of solvent addition and clarity of solutions are critical when preparing formulations for biological testing.
- Physical methods such as vortexing, ultrasound, or gentle heating can aid in dissolving reagents during preparation.
- The described method allows for scalable synthesis and the generation of a variety of derivatives for medicinal chemistry applications.
Summary of Key Research Findings
- The cyclization method using methyl p-aminobenzoate, potassium thiocyanate, and bromine in acetic acid is a robust and efficient route to methyl benzo[d]thiazole-6-carboxylate and its hydroxy derivatives.
- Protecting groups like tert-butyldimethylsilyl facilitate selective synthesis and allow for further derivatization.
- The method supports the synthesis of a library of derivatives with potential bioactivity, aiding drug discovery efforts.
- Analytical techniques such as HPLC-MS and NMR confirm the formation of intermediates and final products, ensuring reaction completeness and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl benzo[d]thiazole-6-carboxylate has been noted for its potential as an antimicrobial agent. Research indicates that derivatives of benzothiazole, including this compound, exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, a study demonstrated that benzothiazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 15.6 to 125 µg/mL against these pathogens .
Anti-Tubercular Activity
Recent advancements have highlighted the synthesis of new benzothiazole-based compounds that show promising anti-tubercular activity. This compound derivatives were evaluated for their efficacy against Mycobacterium tuberculosis, revealing moderate to good activity compared to standard reference drugs . The structure-activity relationship (SAR) studies suggest that modifications at the carboxylate position can enhance biological activity.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various organic reactions, including:
- Knoevenagel Condensation : This method is commonly employed for synthesizing benzothiazole derivatives by reacting thiazolidine diones with aromatic aldehydes.
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields, making it a valuable method in the preparation of benzothiazole compounds .
Biological Studies
Case Study: Antibacterial Efficacy
A study focused on the antibacterial properties of this compound derivatives showed promising results when tested against Gram-positive bacteria. The synthesized compounds were subjected to in vitro testing, revealing MIC values that indicate significant antibacterial activity under various conditions (Table 1).
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| 18b | E. coli | 25 | Moderate |
| 10 | S. aureus | 12.5 | Strong |
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. Docking studies have shown that these compounds can effectively bind to the active sites of these enzymes, disrupting their function .
Mechanism of Action
The mechanism of action of methyl benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis through the increase in caspase 3 expression and down-regulation of Bcl-2, which are key regulators of the apoptotic pathway . This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzothiazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent types, positions, and ester groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Methyl Benzo[d]thiazole-6-carboxylate and Analogues
Key Findings:
Substituent Effects on Bioactivity: Amino vs. Chloro Groups: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate demonstrates enhanced binding to BCL-2 proteins (IC₅₀ < 1 μM) compared to halogenated derivatives like the 2-chloro analogue, which shows broader antibacterial activity . Hydroxy Substituents: Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate exhibits improved solubility and hydrogen-bonding capacity, making it suitable for antifungal applications .
Ester Group Influence :
- Methyl esters (e.g., 73931-63-2) are more reactive in hydrolysis reactions than ethyl esters (e.g., 50850-93-6), facilitating rapid conversion to carboxylic acid derivatives for further functionalization .
Positional Isomerism :
- The 6-carboxylate isomer (73931-63-2) is more thermodynamically stable than the 7-carboxylate analogue (1038509-28-2), as evidenced by lower predicted pKa values (-0.88 vs. -0.75) .
Synthetic Efficiency :
- This compound can be synthesized in fewer steps (3 steps, 57–79% yield) compared to ethyl derivatives, which often require additional protection/deprotection steps .
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| This compound | 209.23 | 1.35 | 320 (predicted) | -0.88 |
| Ethyl 2-aminobenzo[d]thiazole-6-carboxylate | 250.29 | 1.29 | 345 (predicted) | 1.12 |
| Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate | 241.69 | 1.40 | 350 (predicted) | -0.90 |
Biological Activity
Methyl benzo[d]thiazole-6-carboxylate is a notable compound within the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a benzothiazole core, characterized by a benzene ring fused to a thiazole ring with a carboxylate group at the 6th position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it an important subject of study in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cell lines by increasing the expression of caspase 3 and down-regulating Bcl-2, which are crucial regulators of the apoptotic pathway.
- Antibacterial Activity : It exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects, making it a candidate for further investigation in pharmacological studies.
- Antitumor Effects : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines, contributing to its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole-6-carboxylic acid | Benzothiazole core with a carboxylic acid | Antimicrobial and anticancer properties |
| 2-Methylbenzo[d]thiazole derivatives | Variations in substitution patterns | Diverse pharmacological effects |
| Methyl 4-methylbenzo[d]thiazole-6-carboxylate | Similar structure with methyl substitutions | Antimicrobial and potential anti-inflammatory effects |
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus, reporting Minimum Inhibitory Concentration (MIC) values indicating significant potency .
- Cytotoxicity Assessment : Research on similar benzothiazole derivatives indicated that modifications to the thiazole ring can enhance cytotoxic activity against cancer cell lines. The presence of electron-donating groups was found to increase activity levels significantly .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts flexibly with target proteins, forming essential hydrogen bonds that contribute to its biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl benzo[d]thiazole-6-carboxylate, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves cyclization of precursors like substituted benzoic acids with thiazole-forming agents. Key parameters include:
- Temperature control (e.g., 0°C for nitrosation steps, 30°C for cyclization)
- Catalysts such as sulfuric acid or acetic acid
- Reaction time optimization (e.g., 48 hours for complete cyclization)
- Purification via silica gel column chromatography with ethyl acetate/hexane gradients (yields up to 85%) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies thiazole ring protons (δ 7.4–8.1 ppm) and ester methyl groups (δ 3.8–4.0 ppm); 13C NMR confirms carbonyl carbons (δ 160–165 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 223.03) .
- High-Performance Liquid Chromatography (HPLC) : UV detection at 254 nm ensures ≥95% purity .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Q. What are the primary biological targets of this compound derivatives, and how are activity assays designed?
- Methodological Answer : Derivatives predominantly target enzymes like DNA gyrase (IC50 = 0.12 µM) and protein kinases. Assay design includes:
- Enzyme Inhibition : ATP-competitive assays with varying substrate concentrations (1–100 µM ATP) .
- Cellular Activity : Tumor proliferation assays (e.g., MTT tests on HeLa cells) with IC50 determination .
- Selectivity Profiling : Counter-screening against related enzymes (e.g., topoisomerase IV) to confirm target specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
- Methodological Answer : Systematic modifications at key positions:
- 2-Position : Introducing methylamino groups enhances DNA gyrase inhibition (IC50 improvement from 2.3 µM to 0.45 µM) .
- 4-Position : Trifluoroethoxy substituents improve solubility (0.02 mg/mL → 1.4 mg/mL) without compromising activity .
- 6-Position : Methoxy-to-hydroxyl conversion via demethylation increases metabolic stability (t1/2 from 2.1 to 6.8 hours) .
- Validation : Molecular docking (e.g., Glide SP scoring) correlates substituent effects with binding affinity .
Q. How should researchers address contradictory bioactivity results reported across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Resolution strategies include:
- Standardized Replication : Uniform ATP concentrations (10 µM) in kinase assays .
- Orthogonal Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding .
- Purity Verification : LC-MS batch analysis (≥98% purity threshold) .
- Metabolic Stability Controls : Liver microsome pretreatment (e.g., 0.5 mg/mL for 30 minutes) to assess degradation .
Q. What strategies improve the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer :
- Ester-to-Amide Conversion : Reduces hepatic clearance (e.g., methyl ester → benzylamide, t1/2 ↑ 225%) .
- Prodrug Design : pH-sensitive linkers (e.g., acetyloxyalkyl groups) target intestinal absorption .
- Co-Crystallization : Cyclodextrin inclusion complexes enhance oral bioavailability (AUC0–24h ↑ 3.2-fold) .
- LogP Optimization : Introducing polar groups (e.g., –OH) reduces LogP from 3.1 to 1.8, improving aqueous solubility .
Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Intermediate Monitoring : TLC or UPLC tracking at each step (e.g., Rf = 0.4 for nitro intermediates) .
- Side Reaction Mitigation : Anhydrous conditions (molecular sieves) prevent hydrolysis during esterification .
- Catalyst Optimization : Switching from H2SO4 to p-toluenesulfonic acid improves cyclization efficiency (yield ↑ 18%) .
- Workflow Refinement : Telescoping steps (e.g., one-pot bromination/cyclization) reduces purification losses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
